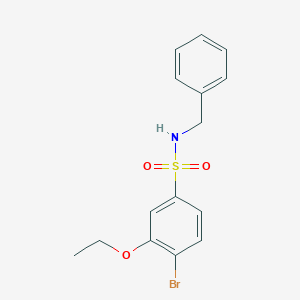
N-benzyl-4-bromo-3-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-bromo-3-ethoxybenzenesulfonamide is a chemical compound with the molecular formula C15H16BrNO3S and a molecular weight of 370.26144 g/mol It is characterized by the presence of a benzyl group, a bromine atom, an ethoxy group, and a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide typically involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-benzyl-4-bromo-3-ethoxybenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
科学的研究の応用
N-benzyl-4-bromo-3-ethoxybenzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the sulfonamide group suggests potential interactions with proteins or enzymes that contain sulfonamide-binding sites .
類似化合物との比較
Similar Compounds
- N-benzyl-4-bromo-3-methoxybenzenesulfonamide
- N-benzyl-4-chloro-3-ethoxybenzenesulfonamide
- N-benzyl-4-bromo-3-ethoxybenzamide
Uniqueness
N-benzyl-4-bromo-3-ethoxybenzenesulfonamide is unique due to the combination of its bromine, ethoxy, and sulfonamide groups, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for research and development .
生物活性
N-benzyl-4-bromo-3-ethoxybenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition. This article delves into the synthesis, biological evaluation, and molecular interactions of this compound, providing insights into its therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, followed by the introduction of various electrophiles to yield a series of N-substituted sulfonamides. The resulting compounds have been characterized using techniques such as FTIR and HR-EIMS, confirming their molecular structures.
Enzyme Inhibition
A significant aspect of the biological activity of this compound lies in its ability to inhibit key enzymes:
-
Acetylcholinesterase (AChE) Inhibition :
- This compound has demonstrated promising AChE inhibitory activity, which is crucial for treating conditions like Alzheimer's disease. The IC50 values for various derivatives indicate their potency:
-
α-Glucosidase Inhibition :
- The compound also exhibits inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism, making it relevant for diabetes management:
Molecular Interactions
Molecular docking studies have provided insights into how this compound interacts with target enzymes:
- Binding Affinity : The compound binds within the active site of AChE and α-glucosidase through various interactions:
- π-alkyl interactions with amino acids such as Ala278 and Leu218.
- Hydrogen bonding with residues like Arg439 enhances stability and binding affinity.
These interactions are critical for the observed inhibitory activities and suggest that modifications to the side chains can optimize efficacy.
Case Studies
- In Silico Studies :
- Comparative Analysis :
特性
IUPAC Name |
N-benzyl-4-bromo-3-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-2-20-15-10-13(8-9-14(15)16)21(18,19)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVQNZYCTMOCOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














